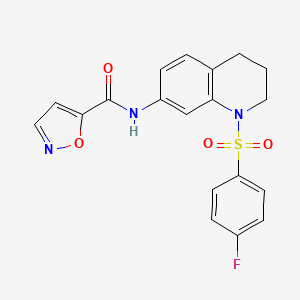

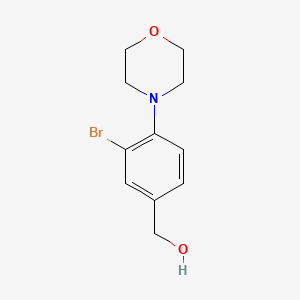

N-(5-methylisoxazol-3-yl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel piperidine carboxamide derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized, targeting the D1 protease in plants. The synthesis involved a four-step procedure, starting with isoxazole ring formation, followed by α-bromination, thiazole ring formation, and finally, the attachment of the carboxamide or thiocarboxamide group . Another research effort focused on the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which were prepared as novel heterocyclic amino acids. The synthesis began with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to yield the target compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For the piperidyl carboxamides and thiocarboxamides, the structure was identified by homology modeling and virtual screening . In the case of the novel heterocyclic amino acids, the structures were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS investigation . Additionally, stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were conducted using NMR spectroscopy, including 1D and 2D techniques, to assign configurations of stereogenic centers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their complexity and specificity. For instance, the reductive ring opening of isoxazolidine moieties in chromano-piperidine-fused isoxazolidines led to novel compounds through NO bond cleavage and tandem intramolecular rearrangements . Moreover, the synthesis of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides involved SAR-guided optimization and demonstrated the ability of these compounds to act as tubulin inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The herbicidal activity tests of the synthesized piperidyl carboxamides and thiocarboxamides showed moderate to good activities, with one compound exhibiting competitive inhibition against the native spinach D1 protease . The antiproliferative properties of the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were confirmed through biochemical assays, indicating their role as tubulin inhibitors . The diastereoisomers of the thiazolidine derivatives were resolved using HPLC with a chiral stationary phase, highlighting the importance of stereochemistry in the biological function of these molecules .

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-10-7-13(23-9-10)16(21)19-5-3-12(4-6-19)15(20)17-14-8-11(2)22-18-14/h7-9,12H,3-6H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOLKMTWXBMTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylisoxazol-3-yl)-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-[(E)-N'-[(3-chlorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B3019694.png)

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)

![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)

![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)

![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)

![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)